N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
N2,N4-Bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a symmetrically substituted triazine derivative featuring two 3-chlorophenyl groups at positions 2 and 4 of the triazine core and a morpholino group at position 5.
Properties
IUPAC Name |
2-N,4-N-bis(3-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O/c20-13-3-1-5-15(11-13)22-17-24-18(23-16-6-2-4-14(21)12-16)26-19(25-17)27-7-9-28-10-8-27/h1-6,11-12H,7-10H2,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYGNNPGGNJXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-chloroaniline with cyanuric chloride in the presence of a base, followed by the introduction of a morpholine group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its activity.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield amines and carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine exhibits significant biological activities that make it a candidate for various therapeutic applications:
Anticancer Properties
Research indicates that this compound demonstrates potent anticancer activity across multiple cancer cell lines. Key findings include:
- IC50 Values :
- A549 (lung cancer) : 0.20 μM
- MCF-7 (breast cancer) : 1.25 μM
- HeLa (cervical cancer) : 1.03 μM
The anticancer mechanism is primarily attributed to the inhibition of key signaling pathways such as the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for cell growth and metabolism.
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit activities against:
- Inflammatory Diseases : Potential anti-inflammatory effects have been noted.
- Infectious Diseases : Early research indicates possible antiviral properties.
Study on A549 Cell Line
Objective : To evaluate the growth inhibition of A549 cells.
Results : The compound showed significant growth inhibition at low concentrations (IC50 = 0.20 μM), indicating strong potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that:
Mechanism of Action
The mechanism of action of N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Triazine Compounds
Substituent Variations and Structural Analogues
The triazine core allows for extensive substitution, leading to diverse derivatives with distinct properties. Below is a comparative analysis of key analogues:
Key Observations
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): The target compound’s 3-chlorophenyl groups increase lipophilicity and may enhance membrane permeability compared to methoxy or methyl-substituted analogues (e.g., 4h) . Morpholino Group: The morpholino substituent at position 6 improves solubility in polar solvents, a feature shared with derivatives like 4f and 4h . In contrast, bis(morpholino) derivatives (e.g., ) exhibit enhanced electron-donating capacity but reduced synthetic accessibility . Symmetry: The target compound’s symmetrical substitution (bis-3-chlorophenyl) may confer unique crystallinity or binding properties compared to asymmetrical analogues like 4f .
Synthesis and Yields :
- Yields for triazine derivatives range from 58% to 88%, depending on substituent reactivity and reaction conditions. For example, styryl-substituted triazines () achieve ~80% yields under optimized methoxide-catalyzed conditions , whereas chloro-substituted derivatives (e.g., 4f) show moderate yields (~62%) .
- Applications: Pharmaceutical Potential: Morpholino-triazines are often explored as kinase inhibitors or anticancer agents due to their solubility and stability. The target compound’s chlorine atoms may enhance target binding compared to non-halogenated analogues . Agricultural Use: Chloro- and alkylamine-substituted triazines (e.g., simazine, propazine) are established herbicides, highlighting the role of substituents in determining biological activity .
Thermal and Spectral Properties
- Melting Points : Chlorinated derivatives (e.g., 4f, MP 140–142°C) generally exhibit higher melting points than methoxy- or methyl-substituted analogues (e.g., 4h, MP 122–126°C), likely due to stronger intermolecular interactions .
- Spectroscopic Data :
- IR/NMR : The target compound’s 3-chlorophenyl groups would produce distinct aromatic C-Cl stretching (~840 cm⁻¹ in IR) and deshielded proton signals in ^1H NMR compared to methoxy groups (~3.8 ppm for OCH3) .
Biological Activity
N2,N4-bis(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound derived from the triazine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C19H18Cl2N6O
- Molecular Weight: 417.29 g/mol
- CAS Number: 310457-39-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes:
- Enzyme Inhibition: The compound has shown potential in inhibiting key enzymes associated with cancer progression such as:
- Receptor Binding: It has been reported to bind to several receptors relevant to central nervous system (CNS) disorders:
Antiproliferative Effects
Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity with varying IC50 values depending on the specific cell line:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 1.0 |
| HCT-116 (Colon) | 0.98 |
| A549 (Lung) | 0.20 |
| HeLa (Cervical) | 1.03 |
| HepG2 (Liver) | 12.21 |
These findings suggest that the compound can effectively inhibit cell viability in multiple cancer types .
Neuroprotective Properties
Research indicates that the compound may also possess neuroprotective properties. By modulating neurotransmitter systems and reducing oxidative stress, it could potentially offer therapeutic benefits for neurodegenerative diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Models: In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell proliferation and induced apoptosis through caspase activation .
- CNS Disorders Investigation: Another study explored its effects on serotonin receptors and demonstrated that the compound could enhance serotonin signaling pathways, suggesting a potential application in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
